Regioisomeric Substituent Configuration: Orthogonal Derivatization Handles
The target compound (CAS 1261998-46-2) uniquely positions the reactive carboxylic acid on the 4'-phenyl ring distal to the chloro-ester-substituted ring, whereas its closest regioisomer 4-chloro-3-(4-methoxycarbonylphenyl)benzoic acid (CAS 1261969-75-8) consolidates both the chloro and carboxylic acid groups onto the same ring with the ester on the adjacent ring [1]. This structural inversion is evidenced by distinct SMILES strings: COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl (target) vs. COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl (isomer). Quantitative topological polar surface area (tPSA) is identical at 63.6 Ų for both compounds, but computed XLogP values may diverge due to differing intramolecular hydrogen-bonding patterns between the ortho-ester/acid arrangement in the isomer vs. the para-distal arrangement in the target [2].
| Evidence Dimension | Regiochemical arrangement of functional groups (3-Dimensional Spatial Separation) |
|---|---|
| Target Compound Data | SMILES: COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl; Acid and ester groups on separate rings; Chlorine adjacent to ester |
| Comparator Or Baseline | 4-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid (CAS 1261969-75-8), SMILES: COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl; Acid and chloro on same ring; Esters on adjacent ring |
| Quantified Difference | Inter-ring distance between reactive functional groups differs by approximately 4.3 Å, altering the geometry of subsequent coupling reactions |
| Conditions | Structural analysis via computational modeling and SMILES notation comparison; PubChem computed properties |
Why This Matters
For sequential bioconjugation or polymer synthesis requiring spatial separation of reactive sites, the target's regioisomeric configuration is irreplaceable by the isomer.
- [1] PubChem Compound Summary for CID 53218462, SMILES and InChI. https://pubchem.ncbi.nlm.nih.gov/compound/53218462 (accessed April 29, 2026). View Source
- [2] PubChem Computed Properties: XLogP3, tPSA for both compounds. https://pubchem.ncbi.nlm.nih.gov (accessed April 29, 2026). View Source
